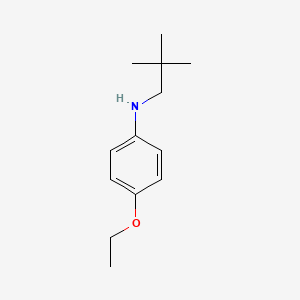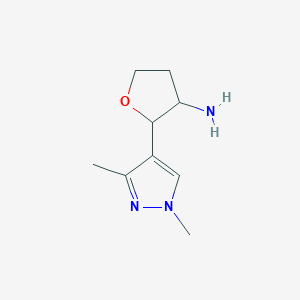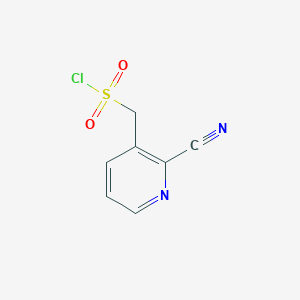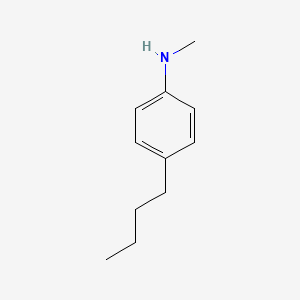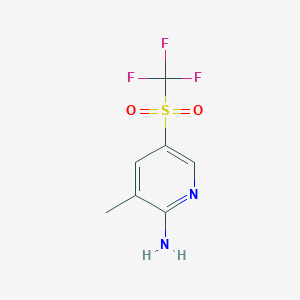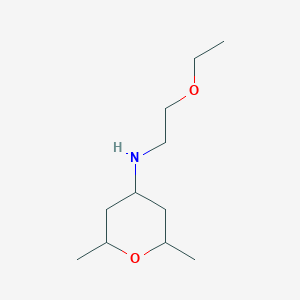
N-(2-Ethoxyethyl)-2,6-dimethyloxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethoxyethyl)-2,6-dimethyloxan-4-amine is an organic compound that belongs to the class of oxan-4-amines This compound is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom and two methyl groups at the 2 and 6 positions of the oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-2,6-dimethyloxan-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethyloxan-4-amine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ethoxyethyl)-2,6-dimethyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxan-4-one derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxan-4-one derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxan-4-amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethoxyethyl)-2,6-dimethyloxan-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Ethoxyethyl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Ethoxyethyl)piperidine: Similar in structure but with a piperidine ring instead of an oxane ring.
N-(2-Ethoxyethyl)-4-methylmorpholine: Contains a morpholine ring with a methyl group at the 4 position.
N-(2-Ethoxyethyl)-2,6-dimethylmorpholine: Similar to the target compound but with a morpholine ring.
Uniqueness
N-(2-Ethoxyethyl)-2,6-dimethyloxan-4-amine is unique due to its specific oxane ring structure and the presence of two methyl groups at the 2 and 6 positions. This structural configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C11H23NO2 |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
N-(2-ethoxyethyl)-2,6-dimethyloxan-4-amine |
InChI |
InChI=1S/C11H23NO2/c1-4-13-6-5-12-11-7-9(2)14-10(3)8-11/h9-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
OABGZZPKTFXJBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCNC1CC(OC(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl({3-[(oxan-4-yl)amino]propyl})amine](/img/structure/B13224882.png)
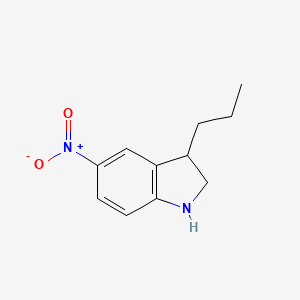


![Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate](/img/structure/B13224917.png)
